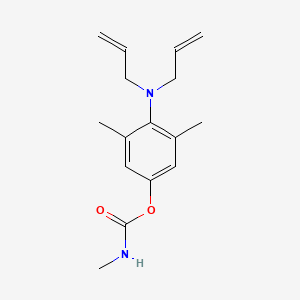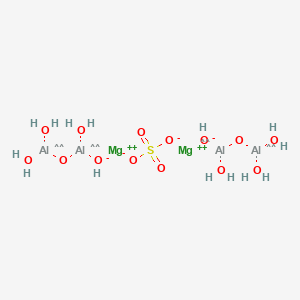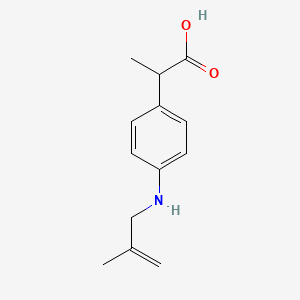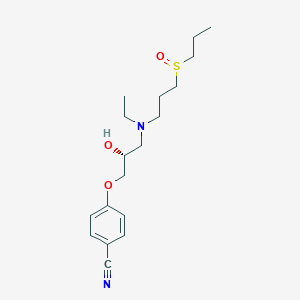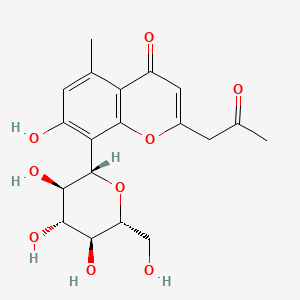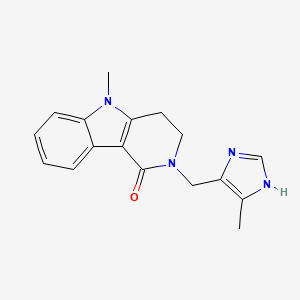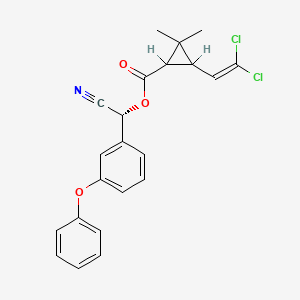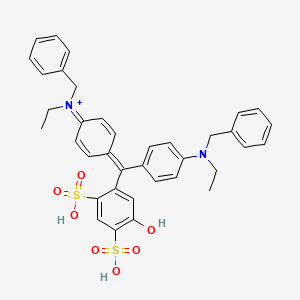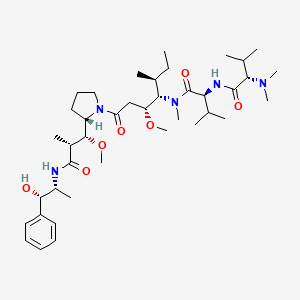
オウリスタチンE
概要
説明
Auristatin E, also known as Monomethyl auristatin E (MMAE), is a synthetic antineoplastic agent . It is highly toxic and cannot be used as a drug itself. Instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . MMAE is a potent antimitotic drug derived from peptides occurring in marine shell-less mollusc Dolabella auricularia .
Synthesis Analysis
The development of an integrin αvβ6-selective peptide-drug conjugate (PDC) was achieved by combining the therapeutic efficacy of MMAE with the selectivity of the αvβ6-binding peptide . The PDC exhibited high human serum stability, integrin αvβ6-selective internalization, cell binding, and cytotoxicity .Chemical Reactions Analysis
MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .科学的研究の応用
1. 抗癌効果を高めたアルブミン結合プロドラッグ AE-KetoSulf07やAE-Ester-Sulf07などのオウリスタチンE誘導体は、新規の酸感受性アルブミン結合プロドラッグとして開発されてきました。 これらのプロドラッグは、アルブミンを薬物担体として利用することで、オウリスタチンの癌治療における送達と効果を高め、さまざまなヒト腫瘍異種移植モデルにおいて腫瘍退縮を示しています .
構造的知見による薬物開発
this compoundを含むオウリスタチンの構造的特徴に関する研究は、薬物開発に不可欠なデータを提供します。 実験的証拠に基づく量子化学的分子モデリングを伴う研究は、これらの化合物の溶液特性を理解するのに役立ち、より効果的な細胞毒性薬剤を設計するために不可欠です .
3. 膵臓癌のための光活性化プロドラッグナノ粒子 ある研究では、光活性化モノメチルthis compound(MMAE)プロドラッグナノ粒子を組み合わせた光化学療法に用いることを提案しています。 このアプローチは、光増感剤とMMAEをカスパーゼ-3特異的切断可能なペプチドを介して結合させることで、膵臓癌治療を最適化し、標的化された活性化と治療を可能にします .
4. 抗体薬物複合体(ADC)の改善のための親水性修飾 モノメチルthis compound(MMAE)の親水性修飾は、ADCを改善するために研究されています。 MMAEは臨床試験で広く使用されている細胞毒性薬剤であり、薬剤部分の修飾に関する体系的な研究は、ADCの継続的な開発に不可欠です .
腫瘍学への適用のための薬物複合体
this compoundから誘導されたモノメチルオウリスタチン(MMAE)は、腫瘍学への適用において、抗体に結合したADC薬剤部分として臨床開発で使用されています。 その有効性と汎用性は、標的癌療法の拡大分野において貴重な成分となっています .
作用機序
Target of Action
Auristatin E, specifically its derivative Monomethyl Auristatin E (MMAE), is a synthetic antineoplastic agent . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The primary target of Auristatin E is tubulin , a protein that forms the microtubules of the cellular cytoskeleton .
Mode of Action
Auristatin E acts as an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Biochemical Pathways
The action of Auristatin E leads to the disruption of microtubules and induction of ER stress, leading to apoptosis and tumor cell death . This disruption of microtubules affects the normal mitotic process, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of Auristatin E, particularly MMAE, is complex due to its conjugation to antibodies. While MMAE is rapidly eliminated from the plasma, it shows prolonged and extensive distribution in tissues, blood cells, and tumor . Highly perfused tissues demonstrated tissue-to-plasma area under the concentration curve (AUC) ratios > 20, and poorly perfused tissues had ratios from 1.3 to 2.4 .
Result of Action
The result of Auristatin E’s action is the induction of apoptosis and cell death in tumor cells . It has been shown to sensitize colorectal and pancreatic cancer cells to ionizing radiation (IR) in a schedule- and dose-dependent manner, correlating with mitotic arrest . This is evidenced by decreased clonogenic survival and increased DNA double-strand breaks in irradiated cells treated with MMAE .
Action Environment
The action of Auristatin E can be influenced by the tumor microenvironment. For instance, the linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell . This suggests that the presence and activity of cathepsin in the tumor microenvironment could influence the efficacy of Auristatin E. Additionally, the ability of the monoclonal antibody to direct Auristatin E to the cancer cells can be influenced by the expression of the target antigen on the cancer cells .
Safety and Hazards
将来の方向性
Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications . Ongoing challenges include improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDZACBATWTAU-FEFUEGSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H69N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160800-57-7 | |
| Record name | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



